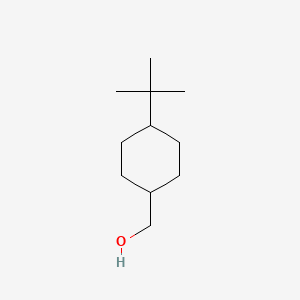

(4-Tert-butylcyclohexyl)methanol

Description

Contextual Significance within Alicyclic Alcohol Chemistry and Conformational Analysis

The primary significance of (4-tert-butylcyclohexyl)methanol (B81106) in organic chemistry stems from its utility as a tool for studying the principles of conformational analysis. The cyclohexane (B81311) ring is not planar but exists predominantly in a low-energy "chair" conformation. In a monosubstituted cyclohexane, the substituent can occupy one of two positions: axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring). These two chair conformations can interconvert rapidly via a process known as a "ring flip."

However, the presence of a large substituent, such as a tert-butyl group, dramatically influences this equilibrium. Due to severe steric strain (1,3-diaxial interactions) that would arise if the tert-butyl group were in an axial position, it overwhelmingly forces the ring into a conformation where the tert-butyl group occupies an equatorial position. libretexts.org This phenomenon is often referred to as a "conformational lock."

In this compound, this conformational locking simplifies stereochemical analysis. The fixed equatorial position of the tert-butyl group means the hydroxymethyl group at the C-1 position is locked into either an axial position (cis isomer) or an equatorial position (trans isomer). This clear and stable distinction between the two isomers makes the compound an ideal substrate for:

Investigating the stereoselectivity and stereospecificity of reactions on the hydroxyl group or the cyclohexane backbone.

Studying the influence of axial versus equatorial substituent orientation on reaction rates and outcomes.

Elucidating the mechanisms of neighboring group participation and other intramolecular effects.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C11H22O |

| Molecular Weight | 170.29 g/mol nih.govscbt.com |

| Boiling Point | 227.5 °C at 760 mmHg lookchem.com |

| Flash Point | 97.8 °C lookchem.com |

| Density | 0.89 g/cm³ lookchem.com |

| Hydrogen Bond Donor Count | 1 lookchem.com |

| Hydrogen Bond Acceptor Count | 1 lookchem.com |

| Rotatable Bond Count | 2 lookchem.com |

This table presents general data for the compound; properties may vary slightly between cis and trans isomers.

Historical Trajectories of its Chemical Investigation

The study of this compound is intrinsically linked to the broader historical development of conformational analysis, a field pioneered by chemists like Derek Barton and Odd Hassel. The foundational research on substituted cyclohexanes, particularly 4-tert-butylcyclohexanol (B146172), laid the groundwork for understanding the behavior of its hydroxymethyl analog. orgsyn.orgsigmaaldrich.comchemicalbook.com

Early investigations in the mid-20th century focused on establishing the conformational preferences of substituted cyclohexanes. acs.org The synthesis and resolution of cis and trans isomers of 4-tert-butylcyclohexanol became a classic procedure in organic chemistry, demonstrating the profound impact of the tert-butyl group on the stereochemical outcome of reductions of the corresponding ketone. orgsyn.org For instance, the reduction of 4-tert-butylcyclohexanone (B146137) under different conditions could be tailored to yield predominantly the cis (axial alcohol) or trans (equatorial alcohol) isomer, providing pure samples for further reactivity studies. orgsyn.org

These foundational studies on 4-tert-butylcyclohexanol were later extended to related systems, including this compound. The synthesis of this compound and its derivatives allowed for the investigation of reactions one carbon atom removed from the sterically locked ring. Researchers could probe how the rigid and well-defined stereochemistry of the cyclohexane ring transmitted its influence to a neighboring functional group, affecting reaction pathways and product distributions in processes like esterification, oxidation, and substitution reactions.

Contemporary Research Paradigms and Future Directions for the Compound

Modern research involving this compound and its derivatives has shifted towards more sophisticated applications and synthetic methodologies. A significant area of contemporary interest is the use of biocatalysis for the stereoselective synthesis of its isomers. Enzymes, particularly alcohol dehydrogenases (ADHs), are being explored for the highly selective reduction of the corresponding aldehyde, 4-tert-butylcyclohexanecarbaldehyde, to furnish either the cis or trans alcohol with high diastereomeric excess. mdpi.com This approach offers a more environmentally benign and efficient alternative to classical chemical methods.

Furthermore, derivatives of this compound, such as (4-tert-butyl)cyclohexyl acetate (B1210297), are valuable in the fragrance industry. mdpi.comgoogle.com Research is focused on developing efficient and stereoselective enzymatic acetylation processes, often in continuous-flow systems, to produce the desired isomer, as the olfactory properties can differ significantly between the cis and trans forms. mdpi.com

Future research directions are likely to involve the incorporation of the this compound motif into more complex molecular architectures. Its well-defined stereochemistry makes it an attractive chiral building block in supramolecular chemistry and materials science. For example, its derivatives could be used as components in the design of liquid crystals or as chiral ligands in asymmetric catalysis. The study of its inclusion complexes, where the molecule acts as a guest within a larger host molecule, also presents a promising avenue for investigation, particularly in the context of molecular recognition and sensing applications. mdpi.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-tert-butylcyclohexyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O/c1-11(2,3)10-6-4-9(8-12)5-7-10/h9-10,12H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGWBQKOXLMPNMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC(CC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30909870, DTXSID201247499 | |

| Record name | (4-tert-Butylcyclohexyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30909870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-(1,1-Dimethylethyl)cyclohexanemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201247499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20691-53-6, 10601-39-5, 13004-06-3 | |

| Record name | 4-tert-Butylcyclohexanemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20691-53-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | cis-4-tert-Butylcyclohexylmethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010601395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-4-tert-Butylcyclohexylmethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013004063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-tert-Butylcyclohexylmethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020691536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4-tert-Butylcyclohexyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30909870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-(1,1-Dimethylethyl)cyclohexanemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201247499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-4-tert-butylcyclohexylmethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.098 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-tert-butylcyclohexylmethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.963 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-4-tert-butylcyclohexylmethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.570 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Stereochemistry and Conformational Dynamics of 4 Tert Butylcyclohexyl Methanol

Investigation of Isomeric Forms (cis/trans) and their Relative Stability

(4-tert-butylcyclohexyl)methanol (B81106) exists as two geometric isomers: cis and trans. In the cis isomer, the tert-butyl and hydroxymethyl groups are on the same side of the cyclohexane (B81311) ring, while in the trans isomer, they are on opposite sides. ontosight.ai This difference in spatial arrangement leads to distinct physical and chemical properties.

The relative stability of these isomers is largely dictated by the conformational preferences of the substituents on the cyclohexane ring. The trans isomer is generally the more stable of the two. This is because in the preferred chair conformation of the trans isomer, both the large tert-butyl group and the hydroxymethyl group can occupy equatorial positions, minimizing steric strain. In contrast, for the cis isomer to have the bulky tert-butyl group in the favored equatorial position, the hydroxymethyl group is forced into an axial position, leading to greater steric interactions.

The energy difference between the conformers can be significant. For instance, the energy cost of having a tert-butyl group in an axial position is approximately 22.8 kJ/mol. libretexts.org This high energy barrier effectively "locks" the cyclohexane ring in a conformation where the tert-butyl group is equatorial. Consequently, the trans isomer, with both bulky groups equatorial, is thermodynamically favored over the cis isomer.

Table 1: Comparison of cis and trans Isomers of this compound

| Isomer | Relative Position of Substituents | More Stable Conformation | Predicted Relative Stability |

|---|---|---|---|

| cis | Same side | One substituent axial, one equatorial | Less stable |

| trans | Opposite sides | Both substituents equatorial | More stable |

Conformational Analysis of the Cyclohexane Ring Bearing a Tert-Butyl Group

The cyclohexane ring is not planar and exists predominantly in a chair conformation to minimize angle and torsional strain. msu.edu The presence of a bulky tert-butyl group has a profound impact on the conformational equilibrium of the ring. Due to its large size, the tert-butyl group strongly prefers to occupy an equatorial position to avoid severe steric hindrance with axial hydrogens on the same side of the ring (1,3-diaxial interactions). libretexts.orgmsu.edu

This preference is so strong that the tert-butyl group is often referred to as a "conformational lock," meaning it effectively prevents the ring from flipping to the alternative chair conformation where the tert-butyl group would be axial. libretexts.org The energy difference between the equatorial and axial placement of a tert-butyl group is substantial, making the conformation with an axial tert-butyl group highly unfavorable. libretexts.org In this compound, this "locking" effect dictates that the tert-butyl group will almost exclusively reside in the equatorial position. This, in turn, influences the preferred orientation of the hydroxymethyl group in both the cis and trans isomers.

Influence of Steric Hindrance on Preferred Conformations

Steric hindrance plays a pivotal role in determining the most stable conformation of this compound. The bulky tert-butyl group creates significant steric strain when placed in an axial position due to its interaction with other axial atoms. msu.edu

In the trans isomer, both the tert-butyl and hydroxymethyl groups can occupy equatorial positions, leading to a low-energy, stable conformation. In the cis isomer, with the tert-butyl group locked in an equatorial position, the hydroxymethyl group is forced into an axial position. upenn.edu This axial orientation of the hydroxymethyl group results in steric interactions with the axial hydrogens at the C2 and C6 positions, making the cis isomer less stable than the trans isomer.

While the chair conformation is generally the most stable for cyclohexanes, in some highly substituted cases, such as cis-1,4-di-tert-butylcyclohexane, a twist-boat conformation can become more favorable to alleviate severe steric strain. upenn.eduupenn.eduyoutube.com This is because the twist-boat form can place both bulky groups in pseudo-equatorial positions, which can be energetically more favorable than a chair conformation with one group in a highly strained axial position. upenn.eduyoutube.com

Stereochemical Outcomes and Selectivity in Reactions Involving this compound

The fixed conformation of the cyclohexane ring due to the equatorial tert-butyl group significantly influences the stereochemical outcome of reactions involving the hydroxyl group of this compound. The accessibility of the hydroxyl group is different for the cis and trans isomers.

In the trans isomer, the equatorial hydroxymethyl group is more sterically accessible than the axial hydroxymethyl group in the cis isomer. This difference in accessibility can lead to different reaction rates and product distributions. For example, in reactions where a reagent needs to approach the hydroxyl group, the trans isomer will likely react faster.

Furthermore, reactions that create a new chiral center at the carbon bearing the hydroxyl group will have their stereochemical course dictated by the existing stereochemistry. For instance, the oxidation of the alcohol to a ketone followed by reduction back to the alcohol can lead to different ratios of the cis and trans isomers depending on the reagents and reaction conditions. The approach of the reducing agent to the intermediate ketone will be influenced by the steric bulk of the tert-butyl group, favoring attack from the less hindered face.

Reactions proceeding through an SN1 mechanism, which involves a carbocation intermediate, may lead to a mixture of products, as the incoming nucleophile can attack from either side of the planar carbocation. stackexchange.com However, in SN2 reactions, a complete inversion of stereochemistry at the reaction center is expected. ochemtutor.comlumenlearning.com

Advanced Techniques for Stereochemical Assignment and Elucidation

A variety of advanced analytical techniques are employed to determine the precise stereochemistry and conformational details of this compound and related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing between cis and trans isomers. The chemical shifts and coupling constants of the ring protons are highly dependent on their axial or equatorial orientation. For example, axial protons typically resonate at a higher field (lower ppm) than equatorial protons. The coupling constants between adjacent protons (vicinal coupling) are also characteristically different for axial-axial, axial-equatorial, and equatorial-equatorial interactions.

X-ray Crystallography: This technique provides unambiguous determination of the solid-state structure of a crystalline compound, revealing the precise bond lengths, bond angles, and conformational details, including the cis or trans relationship of the substituents. researchgate.net

Infrared (IR) Spectroscopy: The stretching frequency of the C-O bond can sometimes be used to distinguish between axial and equatorial hydroxyl groups, although this is not always definitive.

Computational Chemistry: Molecular mechanics and quantum mechanical calculations are used to model the different possible conformations, calculate their relative energies, and predict the most stable structures. upenn.edu These computational methods can provide valuable insights into the conformational landscape of the molecule.

Chemical Reactivity and Mechanistic Investigations of 4 Tert Butylcyclohexyl Methanol Transformations

Reactions Involving the Primary Alcohol Functional Group

The primary alcohol moiety is the main site of reactivity in (4-tert-butylcyclohexyl)methanol (B81106), undergoing a range of transformations typical for sterically hindered primary alcohols.

Oxidation Pathways and Mechanisms

The oxidation of the primary alcohol in this compound can lead to the formation of either the corresponding aldehyde, (4-tert-butylcyclohexyl)carbaldehyde, or the carboxylic acid, 4-tert-butylcyclohexanecarboxylic acid, depending on the oxidizing agent and reaction conditions.

Common oxidizing agents for the conversion of primary alcohols to aldehydes include pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), and conditions for Swern or Moffatt oxidations. masterorganicchemistry.com These reagents are known for their mildness, which helps to prevent over-oxidation to the carboxylic acid. The general mechanism for these oxidations involves the formation of an intermediate where the alcohol's oxygen is bonded to the oxidant (e.g., chromium, iodine, or sulfur), followed by an elimination step, often E2-like, where a base removes the proton from the carbon bearing the hydroxyl group, leading to the formation of the carbon-oxygen double bond of the aldehyde. masterorganicchemistry.com

For the oxidation to the carboxylic acid, stronger oxidizing agents are required. masterorganicchemistry.com These include potassium permanganate (KMnO4) under basic conditions followed by acidic workup, or chromic acid (H2CrO4), often generated in situ from chromium trioxide (CrO3) and sulfuric acid (the Jones reagent). masterorganicchemistry.com The mechanism with these strong oxidants typically proceeds through the intermediate aldehyde, which is then hydrated in the aqueous medium to form a gem-diol. This hydrate is subsequently oxidized further to the carboxylic acid. masterorganicchemistry.com

The steric hindrance imposed by the tert-butyl group and the cyclohexane (B81311) ring can influence the rate of these oxidation reactions. However, the primary nature of the alcohol generally allows for these transformations to proceed under appropriate conditions.

Table 1: Oxidation Products of this compound

| Starting Material | Oxidizing Agent | Product | Product Type |

| This compound | Pyridinium Chlorochromate (PCC) | (4-Tert-butylcyclohexyl)carbaldehyde | Aldehyde |

| This compound | Dess-Martin Periodinane (DMP) | (4-Tert-butylcyclohexyl)carbaldehyde | Aldehyde |

| This compound | Potassium Permanganate (KMnO4) | 4-Tert-butylcyclohexanecarboxylic acid | Carboxylic Acid |

| This compound | Chromic Acid (H2CrO4) | 4-Tert-butylcyclohexanecarboxylic acid | Carboxylic Acid |

Etherification and Esterification Reactions

Etherification: The synthesis of ethers from this compound can be achieved through methods like the Williamson ether synthesis. This typically involves deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form the corresponding alkoxide, followed by reaction with an alkyl halide. Due to the steric hindrance around the primary alcohol, SN2 reactions with bulky alkyl halides can be slow. However, reactions with less hindered primary alkyl halides are generally feasible. An alternative approach for synthesizing sterically hindered ethers involves the acid-catalyzed dehydration of the alcohol, although this method is most effective for producing symmetrical ethers and can be complicated by competing elimination reactions at higher temperatures. masterorganicchemistry.com

Esterification: this compound readily undergoes esterification with carboxylic acids or their derivatives. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method. The reaction is an equilibrium process, and to drive it towards the ester product, it is often necessary to remove the water formed during the reaction or use an excess of one of the reactants.

A related and often more efficient method is the reaction of the alcohol with an acyl chloride or an acid anhydride. These reactions are generally faster and not reversible. For example, the acetylation of the closely related 4-tert-butylcyclohexanol (B146172) to form 4-tert-butylcyclohexyl acetate (B1210297) is a well-documented industrial process, often carried out using acetic anhydride.

Table 2: Examples of Etherification and Esterification Reactants for this compound

| Reaction Type | Reagent 1 | Reagent 2 | Product Type |

| Etherification | This compound | Sodium Hydride, Methyl Iodide | Methyl Ether |

| Esterification | This compound | Acetic Acid, H2SO4 | Acetate Ester |

| Esterification | This compound | Acetyl Chloride | Acetate Ester |

| Esterification | This compound | Acetic Anhydride | Acetate Ester |

Nucleophilic Substitution Reactions

For the primary alcohol in this compound to undergo nucleophilic substitution, the hydroxyl group must first be converted into a good leaving group. This is because the hydroxide ion (OH-) is a poor leaving group. Common methods to achieve this include protonation of the alcohol under acidic conditions to form an oxonium ion, or conversion of the alcohol into a sulfonate ester (e.g., tosylate or mesylate) or an alkyl halide.

Once a good leaving group is in place, the resulting substrate can undergo nucleophilic substitution. Due to the primary nature of the carbon atom, the SN2 mechanism is generally favored. However, the steric bulk of the adjacent cyclohexane ring with the tert-butyl group can hinder the backside attack required for an SN2 reaction, thus slowing down the reaction rate. In cases where a carbocation can be stabilized, an SN1 mechanism might be possible, but this is less likely for a primary substrate unless a rearrangement occurs.

Mechanochemical methods have also been developed for the nucleophilic substitution of sterically hindered alcohols, which can offer an alternative to traditional solution-phase reactions. d-nb.info

Transformations of the Cyclohexane Ring System

While the primary alcohol is the most reactive site, the cyclohexane ring itself can participate in certain transformations, particularly under conditions that promote fragmentation or after functionalization.

Fragmentation Reactions

The 4-tert-butylcyclohexyl moiety can be susceptible to fragmentation reactions under specific conditions, such as in the Grob fragmentation. wikipedia.org This reaction involves the cleavage of a carbon-carbon bond in an aliphatic chain or ring. For a derivative of this compound to undergo a Grob-type fragmentation, it would typically require the presence of an electron-donating group (like the hydroxyl or a derivative) and a leaving group on the ring in a 1,3-diaxial relationship.

A plausible scenario for a Grob fragmentation would involve the conversion of the primary alcohol to a suitable derivative and the introduction of a leaving group on the cyclohexane ring. For example, a 1,3-diol derivative could be synthesized and then induced to fragment. The fragmentation would be driven by the stereoelectronic requirement for the fragmenting bond and the leaving group to be anti-periplanar. wikipedia.org

Functionalization and Derivatization of the Ring

The cyclohexane ring of this compound is generally unreactive towards many reagents due to the presence of only C-H and C-C single bonds. However, functionalization can be achieved through various strategies. One common approach is to first oxidize the primary alcohol to a ketone (in the case of the corresponding cyclohexanol) or an aldehyde/carboxylic acid. The resulting carbonyl group can then be used to introduce other functional groups. For instance, derivatives of 4-tert-butylcyclohexanone (B146137) are used in the synthesis of various biologically active molecules. researchgate.net

Direct functionalization of the C-H bonds on the cyclohexane ring is more challenging but can be achieved using radical-based reactions or transition-metal-catalyzed C-H activation methods. These advanced synthetic techniques can allow for the introduction of new functional groups at specific positions on the ring, leading to a wide range of derivatives.

Kinetic and Thermodynamic Studies of Reaction Pathways

Kinetic and thermodynamic data for the transformations of this compound are often studied using derivatives, such as the corresponding tosylates, to facilitate reactions like solvolysis under controlled conditions. These studies provide insight into the underlying reaction pathways, revealing the influence of stereochemistry on reaction rates and product distributions.

The solvolysis of cis- and trans-4-tert-butylcyclohexyl tosylates demonstrates significant kinetic differences based on the conformation of the leaving group. In ethanol, the isomer with the equatorial tosyloxy group (trans-isomer) reacts, in part, through a non-chair transition state, which is accelerated by an axial 2-methyl group by a factor of 30. Conversely, the isomer with the axial tosyloxy group (cis-isomer) has its ethanolysis rate slightly reduced by an axial 2-methyl group but accelerated 9.5-fold by an equatorial 2-methyl group rsc.org. These rate relationships are similar in acetolysis rsc.org.

In reactions where carbocation intermediates are formed, the thermodynamic stability of these intermediates and the resulting products governs the reaction pathway. For instance, in the dehydration of alcohols, the formation of a more substituted, and thus more thermodynamically stable, alkene is generally favored according to Saytseff's rule. The large tert-butyl group effectively locks the cyclohexane ring into a chair conformation with the tert-butyl group in the equatorial position, which dictates the stereochemical course and thermodynamic feasibility of subsequent steps.

Table 1: Relative Solvolysis Rates of 2-Methyl-4-tert-butylcyclohexyl Tosylates Data compiled from studies on the effect of a vicinal methyl group on solvolysis rates compared to the unsubstituted 4-tert-butylcyclohexyl tosylates. rsc.org

| Starting Isomer (Tosylates) | Relative Position of Methyl Group | Solvent | Rate Acceleration/Deceleration Factor |

| cis-4-t-butylcyclohexyl (axial OTs) | Axial 2-methyl | Ethanol | 0.87 (deceleration) |

| cis-4-t-butylcyclohexyl (axial OTs) | Equatorial 2-methyl | Ethanol | 9.5 (acceleration) |

| trans-4-t-butylcyclohexyl (equatorial OTs) | Equatorial 2-methyl | Ethanol | ~0.33 (deceleration) |

| trans-4-t-butylcyclohexyl (equatorial OTs) | Axial 2-methyl | Ethanol | 30 (acceleration) |

Role of Solvent Effects on Reaction Rates and Stereoselectivity

The solvent plays a critical role in determining the rate and stereochemical outcome of reactions involving this compound and its derivatives, particularly in reactions that proceed through ionic intermediates. The polarity of the solvent and its ability to act as a nucleophile or to form hydrogen bonds are key factors.

In solvolysis reactions, which proceed via SN1 mechanisms, polar protic solvents are particularly effective at accelerating the reaction rate. libretexts.org This is due to their ability to stabilize both the departing leaving group (anion) and the intermediate carbocation through solvation. The high dielectric constant of such solvents helps to lower the energy of the charge-separated transition state leading to the carbocation libretexts.org. For derivatives of this compound, switching to a more polar protic solvent would favor an SN1/E1 pathway over SN2/E2 mechanisms.

The choice of solvent can also dramatically influence the product distribution and stereoselectivity. A study on the solvolysis of cis- and trans-4-t-butylcyclohexyl tosylates in N-methylacetamide (NMA), a solvent with a very high dielectric constant, revealed unique behavior compared to other hydroxylic solvents oup.com.

Product Distribution: In wet NMA, the reaction yielded a high percentage of olefins (77–93%), along with substitution products (acetates and alcohols) oup.com.

Stereoselectivity: The stereochemical outcome was distinct. The trans-tosylate (equatorial leaving group) gave predominantly the cis-acetate, while the cis-tosylate (axial leaving group) yielded almost exclusively the trans-acetate oup.com.

Isomerization: During the reaction, the trans-tosylate isomerized to the cis-isomer to a much greater extent (5.9%) than the reverse process (0.3%), indicating a return to the covalent reactant from an ion-pair intermediate oup.com.

These results in NMA suggest that the solvent's polymeric structure influences the stereochemical course of the reaction, potentially by organizing solvent molecules around the ionic intermediate in a specific manner oup.com. In contrast, reactions in less polar, non-protic solvents would be expected to proceed much slower if an ionic mechanism is required and might favor concerted pathways like E2 if a strong, non-nucleophilic base is present.

Table 2: Product Distribution in the Solvolysis of 4-t-Butylcyclohexyl Tosylates in Wet N-Methylacetamide Data adapted from a study on solvolysis in N-methylacetamide containing 0.06% water by weight. oup.com

| Starting Tosylate Isomer | Olefins (%) | 4- and 3-t-butylcyclohexyl acetates (%) | 4- and 3-t-butylcyclohexanols (%) | Stereochemistry of Acetate Product |

| cis-Isomer | 77-93 | 6-22 | 2-4 | trans-ROAc with 3% cis-ROAc |

| trans-Isomer | 77-93 | 6-22 | 2-4 | cis-ROAc with 18% trans-ROAc |

Characterization and Reactivity of Transient Intermediates (e.g., Carbocations, Radicals)

Carbocations

The formation of a 4-tert-butylcyclohexyl carbocation is a key step in many reactions of this compound and its derivatives, such as acid-catalyzed dehydration or SN1 solvolysis. The large tert-butyl group anchors the cyclohexane ring in a chair conformation where it occupies an equatorial position to minimize steric strain. Consequently, the initial carbocation formed from the cis- and trans-alcohols (or their derivatives) is expected to be conformationally similar.

The reactivity of this carbocation is governed by its structure. The empty p-orbital of the carbocation is attacked by nucleophiles or deprotonated at an adjacent carbon to yield elimination products. The stereochemical outcome of nucleophilic attack is influenced by the carbocation's conformation. While attack from both axial and equatorial faces is possible, steric hindrance and torsional strain often lead to a preference for one trajectory. Solvolysis studies of 4-tert-butylcyclohexyl tosylates show that the cis-isomer (axial leaving group) gives predominantly trans substitution products (equatorial attack), while the trans-isomer (equatorial leaving group) gives mainly cis products (axial attack) oup.com. This suggests that the intermediate carbocation is effectively solvated and attacked by the solvent from the side opposite to the departing leaving group, or that ion-pair intermediates play a significant role.

Furthermore, detailed kinetic isotope effect studies on the solvolysis of trans-4-t-butylcyclohexyl brosylate (a related derivative) have provided evidence that the reaction proceeds through a non-chair, possibly twist-boat, transition state acs.org. This avoids the eclipsing interactions that would occur in a chair-like transition state for a departing equatorial group.

Radicals

The 4-tert-butylcyclohexyl radical is another important transient intermediate, formed during radical-mediated reactions. Unlike carbocations, radicals have a lower barrier to ring inversion. Experimental and theoretical studies have investigated the diastereofacial selectivity of this radical.

In abstraction and addition reactions, the 4-tert-butylcyclohexyl radical shows a preference for axial attack. For example, trapping of the radical by deuterium donors occurs preferentially from the axial side thieme-connect.de. This axial selectivity is attributed to a combination of steric and torsional effects, similar to those observed in nucleophilic additions to cyclohexanones thieme-connect.de.

The stereoselectivity of the 4-tert-butylcyclohexyl radical in addition reactions to various alkenes has been determined. Substituents on the alkene being attacked can influence the equatorial-axial selectivity, but substituents on the radical itself also play a key role in directing the incoming group to the axial position uni-muenchen.de.

Table 3: Stereoselectivity of Trapping Reactions of the 4-tert-Butylcyclohexyl Radical Data from studies on hydrogen and chlorine abstraction reactions. thieme-connect.de

| Trapping Reagent | Solvent | Temperature (°C) | Product Ratio (axial:equatorial) |

| Bu₃SnD (Deuterium Donor) | Benzene | 60 | 79:21 |

| CCl₄ (Chlorine Donor) | CCl₄ | 60 | 77:23 |

Derivatization and Application As a Synthetic Building Block in Organic Synthesis

Synthesis of Diverse (4-Tert-butylcyclohexyl)methanol (B81106) Derivatives

The primary alcohol of this compound serves as a key functional handle for a variety of derivatization reactions, allowing for its conversion into esters, ethers, and other functional groups. These derivatives are often intermediates for further synthetic applications or possess desirable properties themselves.

Standard esterification procedures are readily applicable. For instance, the acetylation of the corresponding alcohol, 4-tert-butylcyclohexanol (B146172), to produce 4-tert-butylcyclohexyl acetate (B1210297) is well-documented, utilizing common acetylating agents like acetic anhydride, acetic acid, or acetyl chloride. google.com The reaction to form the acetate from this compound would proceed under similar, well-established esterification conditions. A particularly useful derivative, 4-tert-butylcyclohexyl methacrylate (B99206), is a monomer used in polymer synthesis. nouryon.com This monomer can be synthesized from this compound and methacrylic acid or its derivatives.

Another important class of derivatives are chloroformates. The synthesis of 4-tert-butylcyclohexyl chloroformate has been achieved by reacting 4-tert-butylcyclohexanol with bis(trichloromethyl) carbonate in the presence of an inorganic catalyst. This method provides a high-purity product in good yield and avoids the use of highly toxic phosgene.

Furthermore, the hydroxyl group can be converted into a good leaving group, such as a tosylate, by reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. This transformation yields (4-tert-butylcyclohexyl)methyl tosylate, a versatile intermediate for nucleophilic substitution reactions to introduce a wide array of other functional groups.

The following table summarizes key derivatization reactions starting from the this compound moiety.

| Derivative Name | Starting Material | Key Reagents | Reaction Type | Reference |

| 4-tert-Butylcyclohexyl acetate | 4-tert-Butylcyclohexanol | Acetic anhydride, Acetic acid, or Acetyl chloride | Acetylation / Esterification | google.comnih.gov |

| 4-tert-Butylcyclohexyl methacrylate | This compound | Methacrylic acid or its derivatives | Esterification | nouryon.com |

| 4-tert-Butylcyclohexyl chloroformate | 4-tert-Butylcyclohexanol | Bis(trichloromethyl) carbonate, Inorganic catalyst | Chloroformylation |

*Reaction is documented for the parent alcohol, 4-tert-butylcyclohexanol, and is directly applicable to this compound.

Integration into the Construction of Complex Organic Molecules

The this compound scaffold is utilized as a key building block in the synthesis of more complex and functionally rich organic molecules. Its incorporation can impart specific steric and lipophilic properties to the target molecule.

A notable example is in the synthesis of the antiprotozoal drug Buparvaquone (2-[(4-tert-butylcyclohexyl)methyl]-3-hydroxy-1,4-naphthalenedione). google.com In a documented synthetic route, a derivative of this compound is condensed with a naphthoquinone precursor. google.com This integration of the bulky cyclohexyl moiety is crucial for the biological activity of the final drug molecule. The synthesis underscores the role of this compound as a foundational fragment in medicinal chemistry and drug design.

Preparation of Functionalized Alkylcyclohexane Scaffolds

The this compound molecule is itself a functionalized alkylcyclohexane scaffold. Further chemical manipulation allows for the preparation of a diverse range of other scaffolds based on this core structure.

The conversion of the primary alcohol to more reactive functional groups is a key strategy. As mentioned, the synthesis of (4-tert-butylcyclohexyl)methyl tosylate creates an excellent electrophilic center. This tosylate can undergo SN2 reactions with a wide variety of nucleophiles (e.g., azides, cyanides, thiols, alkoxides) to generate a broad spectrum of monosubstituted functionalized scaffolds.

Oxidation of the primary alcohol to the corresponding aldehyde, 4-tert-butylcyclohexanecarbaldehyde, or further to the carboxylic acid, 4-tert-butylcyclohexanecarboxylic acid, provides access to another major class of functionalized scaffolds. These carbonyl compounds can participate in a vast array of subsequent reactions, including Wittig reactions, reductive aminations, and amide couplings, to build more complex structures on the alkylcyclohexane framework. The oxidation of the related 4-tert-butylcyclohexanol to 4-tert-butylcyclohexanone (B146137) is a well-established process using reagents such as trichloroisocyanuric acid or N-chlorosuccinimide and dimethyl sulfoxide. chemicalbook.com Similar oxidation protocols can be adapted for this compound.

Role as an Intermediate in Specialized Chemical Synthesis for Materials Science

The rigid and bulky nature of the 4-tert-butylcyclohexyl group makes it an attractive component in the design of materials with specific physical properties, such as polymers and liquid crystals. nih.govmedcraveonline.commdpi.com this compound and its derivatives serve as important intermediates in the synthesis of these advanced materials.

A key application is in the production of specialty polymers. The derivative 4-tert-butylcyclohexyl methacrylate is used as a co-monomer in the synthesis of polymers for coatings and optical resins. nouryon.com Its incorporation into the polymer backbone imparts desirable characteristics such as low shrinkage, high glass transition temperature (Tg), good adhesion, and resistance to yellowing upon UV exposure. nouryon.com

In the field of liquid crystals (LCs), the 4-alkylcyclohexyl motif is a common structural element in mesogens (the rigid core of an LC molecule). Research has demonstrated the synthesis of polystyrene derivatives modified with 4-(trans-4-alkylcyclohexyl)phenoxymethyl side groups. mdpi.comresearchgate.net These polymers, prepared by reacting poly(4-chloromethylstyrene) with various 4-(trans-4-alkylcyclohexyl)phenols, are used to create alignment layers for liquid crystal displays. mdpi.comresearchgate.net The synthesis of the necessary 4-(trans-4-alkylcyclohexyl)phenol intermediates can originate from precursors related to the this compound family, highlighting its foundational role in accessing these specialized materials.

The following table outlines the role of this moiety in materials science.

| Material Type | Specific Application/Monomer | Resulting Properties | Reference |

| Polymers (Coatings, Adhesives) | 4-tert-Butylcyclohexyl methacrylate | Low VOC emissions, low shrinkage, high glass transition temperature, good adhesion | nouryon.com |

| Polymers (Optical Resins) | 4-tert-Butylcyclohexyl methacrylate | Non-yellowing, UV resistance, high glass transition temperature | nouryon.com |

| Liquid Crystal Alignment Layers | Polystyrene with 4-(trans-4-alkylcyclohexyl)phenoxymethyl side groups | Induces stable vertical orientation of liquid crystal molecules | mdpi.comresearchgate.net |

Design and Evaluation of Novel Reagents Incorporating the this compound Moiety

While this compound is primarily utilized as a synthetic building block for incorporation into a final target structure, its inherent chemical properties suggest potential for its use in the design of novel chemical reagents. The development of such reagents, where the this compound moiety imparts a specific function, represents an area of ongoing research interest.

The key to this potential lies in the combination of its reactive hydroxyl group and its bulky, non-polar substituent. The hydroxyl group can be used to attach the moiety to a catalytically active or reactive center. For example, derivatization with chiral auxiliaries or ligands could be explored, where the sterically demanding tert-butylcyclohexyl group could influence the stereochemical outcome of a reaction.

Furthermore, the lipophilic nature of the scaffold could be exploited in the design of phase-transfer catalysts or reagents for use in non-polar media. A reagent incorporating this group would exhibit enhanced solubility in organic solvents.

The synthesis of derivatives like 4-tert-butylcyclohexyl chloroformate provides a reactive handle that could be used to link the scaffold to other molecular frameworks, creating new classes of derivatizing agents for analytical chemistry, for instance, in chromatography where the bulky tag could aid in separation and detection. scirp.org However, comprehensive studies detailing the design and subsequent evaluation of such novel reagents featuring the this compound core are not widely reported in the literature, indicating a field with potential for future exploration.

Advanced Analytical Methodologies for the Characterization of 4 Tert Butylcyclohexyl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural and stereochemical elucidation of (4-tert-butylcyclohexyl)methanol (B81106). Both ¹H and ¹³C NMR are instrumental in distinguishing between the cis and trans isomers.

In the ¹H NMR spectrum of the related compound 4-tert-butylcyclohexanol (B146172), the key to assigning the cis and trans isomers lies in the analysis of the methine proton on the carbon atom bearing the hydroxyl group. chegg.com The orientation of the bulky tert-butyl group, which preferentially occupies the equatorial position, influences the chemical shift and coupling constants of this proton, allowing for clear stereochemical assignment. chegg.comrsc.org For this compound, similar principles apply, where the chemical shifts and coupling patterns of the protons on the carbon bearing the hydroxymethyl group (-CH₂OH) and the adjacent methine proton are diagnostic.

¹³C NMR spectroscopy further confirms the presence of both isomers by displaying distinct sets of signals for the cis and trans configurations. For a similar compound, (4-methylcyclohexyl)methanol (B126014), proton-decoupled ¹³C NMR showed twelve distinct singlets, with six corresponding to the cis isomer and six to the trans isomer, confirming their presence. researchgate.net The chemical shifts of the carbon atoms, particularly the one attached to the hydroxymethyl group and the carbons of the cyclohexane (B81311) ring, differ significantly between the two isomers due to their different steric environments. researchgate.netmdpi.com

Detailed analysis of NMR data, including advanced techniques like Nuclear Overhauser Effect (NOE) spectroscopy, can provide further insights into the spatial proximity of protons, solidifying the stereochemical assignment. wordpress.com

Mass Spectrometry (MS) Techniques for Compound Identification and Trace Analysis

Mass spectrometry (MS) is a powerful tool for the identification and trace analysis of this compound. When coupled with gas chromatography (GC-MS), it provides both retention time information for isomer separation and mass spectral data for confirmation of molecular weight and fragmentation patterns. researchgate.netnih.gov

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight of 170.29 g/mol . lookchem.com However, this peak may be weak or absent. More prominent will be the fragment ions resulting from the loss of water (M-18) and the tert-butyl group (M-57). For the cis-isomer of the related 4-tert-butylcyclohexanol, the GC/MS (EI) analysis shows characteristic fragment ions at m/z (%) = 156 (M⁺, 1), 123 (25), 99 (25), 81 (60), 67 (67), and 57 (100). mdpi.com These fragmentation patterns are crucial for confirming the identity of the compound and its isomers in complex mixtures or at trace levels.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule and its fragments, further increasing the confidence in identification. Techniques like liquid chromatography-mass spectrometry (LC-MS) can also be employed, particularly for less volatile derivatives or when analyzing complex matrices. nih.gov The interface between HPLC and MS is more challenging than GC-MS due to the liquid mobile phase but offers excellent detection limits, typically in the range of 0.1–1 ng of injected analyte. libretexts.org

Chromatographic Separation Techniques (Gas Chromatography, High-Performance Liquid Chromatography) for Purity and Isomer Ratio Determination

Chromatographic techniques are essential for separating the cis and trans isomers of this compound and determining the purity of the sample.

Gas Chromatography (GC) is widely used for the analysis of volatile compounds like this compound. oiv.intbibliotekanauki.pl By selecting an appropriate column and temperature program, the cis and trans isomers can be baseline separated, allowing for accurate quantification of their ratio. nih.govrsc.org For instance, in the analysis of (4-methylcyclohexyl)methanol, a heated purge-and-trap GC/MS method successfully separated the cis and trans isomers. nih.gov The choice of the stationary phase is critical; polar columns are often used for separating isomers of alcohols. The use of two different columns can enhance separation and identification accuracy. shimadzu.com

High-Performance Liquid Chromatography (HPLC) is another valuable technique, particularly for preparative separations or for analyzing samples that may not be suitable for GC. libretexts.orgphenomenex.com Normal-phase or reversed-phase HPLC can be used to separate the isomers. In reversed-phase HPLC, a nonpolar stationary phase is used with a polar mobile phase, such as a mixture of water and methanol (B129727) or acetonitrile. libretexts.orgphenomenex.com For the separation of (4-methylcyclohexyl)methanol isomers, a mobile phase consisting of 60% methanol and 40% water was utilized. researchgate.net The detection is typically done using a refractive index detector (RID) or, if the compound is derivatized with a UV-active chromophore, a UV detector.

The purity of this compound can be determined by calculating the peak area percentage of the main components relative to any impurities present in the chromatogram.

Interactive Data Table: Chromatographic Separation of Cyclohexanol Derivatives

| Analytical Method | Compound | Isomers Separated | Key Findings |

| Gas Chromatography | 4-t-butylcyclohexanol | cis and trans | Solvent effects on equilibrium can be studied. rsc.org |

| GC-MS | (4-methylcyclohexyl)methanol | cis and trans | The trans-isomer eluted first. nih.gov |

| HPLC | (4-methylcyclohexyl)methanol | cis and trans | The first eluting peak was confirmed as cis-4-MCHM. researchgate.net |

| HPLC | 2-butene-1,4-diol | cis and trans | Separation achieved on chiral columns. nih.gov |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Characterization

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in this compound. nih.gov

FTIR Spectroscopy is particularly useful for identifying the characteristic vibrations of the hydroxyl (-OH) and alkyl (C-H) groups. A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration, characteristic of the alcohol functional group. The exact position and shape of this band can provide information about hydrogen bonding. Strong absorptions in the 2850-3000 cm⁻¹ region correspond to the C-H stretching vibrations of the cyclohexane ring and the tert-butyl group. The C-O stretching vibration will appear in the fingerprint region, typically around 1000-1200 cm⁻¹.

Raman Spectroscopy complements FTIR by providing information on non-polar bonds and symmetric vibrations. osu.edu The C-C stretching vibrations of the cyclohexane ring and the tert-butyl group will give rise to distinct Raman signals. For neat methanol, Raman spectra show a CH₃ symmetric stretch (CH₃-SS), a CH₃ Fermi resonance (CH₃-FR), and a CH₃ asymmetric stretch (CH₃-AS). osu.edu Similar characteristic peaks would be expected for this compound, allowing for detailed structural characterization. By comparing the spectra of the separated isomers, subtle differences in the vibrational frequencies can be observed, reflecting their different conformations.

Interactive Data Table: Vibrational Frequencies for Methanol

| Vibrational Mode | Frequency (cm⁻¹) (Gas Phase) |

| OH stretch | 3681 |

| CH₃ d-stretch | 2999 |

| CH₃ s-stretch | 2844 |

| OH bend | 1345 |

| C-O stretch | 1033 |

| Data sourced from the NIST Chemistry WebBook for Methanol (CH₃OH) as a reference. nist.gov |

X-ray Diffraction Crystallography for Solid-State Structural Elucidation

X-ray diffraction crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov If single crystals of the cis or trans isomers of this compound can be obtained, this technique can provide precise bond lengths, bond angles, and the absolute conformation of the molecule. caltech.edu

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to construct an electron density map of the molecule, from which the positions of the individual atoms can be determined. This provides unambiguous proof of the stereochemistry, confirming the cis or trans arrangement of the tert-butyl and hydroxymethyl groups on the cyclohexane ring. It also reveals the preferred chair conformation of the cyclohexane ring and the orientation of the substituents (axial or equatorial) in the crystalline state. While obtaining suitable crystals can be a challenge, the structural information provided by X-ray crystallography is unparalleled in its detail and accuracy. nih.gov

Computational and Theoretical Studies of 4 Tert Butylcyclohexyl Methanol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of (4-tert-butylcyclohexyl)methanol (B81106). By solving approximations of the Schrödinger equation, DFT can determine the electron distribution within the molecule, which governs its properties and chemical behavior.

A common approach involves using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p) to optimize the molecular geometry and calculate electronic properties. For this compound, these calculations can reveal the charge distribution, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity. A smaller gap generally suggests higher reactivity.

For instance, in studies of the closely related cis- and trans-4-tert-butylcyclohexanol, DFT calculations have been employed to explore the electronic structure of the active oxidizing agent in reactions involving these alcohols. walisongo.ac.id Such calculations for this compound would similarly provide insight into its susceptibility to oxidation or other chemical transformations by mapping out the electron-rich and electron-poor regions of the molecule.

Molecular Mechanics and Dynamics Simulations for Conformational Landscapes

The conformational flexibility of the cyclohexane (B81311) ring is a central aspect of the stereochemistry of this compound. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are indispensable for exploring its conformational landscape.

MM methods, using force fields like MM3 and MM4, calculate the potential energy of a molecule as a function of its atomic coordinates. sikhcom.netnih.gov This allows for the rapid calculation of the energies of different conformers. For this compound, the primary conformers are the chair, boat, and twist-boat forms. Due to the bulky tert-butyl group, which strongly prefers an equatorial position to minimize steric strain, the cyclohexane ring is largely "locked" into a specific chair conformation.

In the cis isomer, the hydroxymethyl group is in an axial position, while in the trans isomer, it is in an equatorial position. MM calculations can quantify the energy difference between these isomers and between the chair and higher-energy twist-boat conformations. For example, in a study on cis-1,4-di-tert-butylcyclohexane, a molecule with similar steric demands, MM3 calculations were used to determine the relative enthalpies of the chair and twist-boat conformers. sikhcom.net

MD simulations build upon MM by incorporating thermal motion, allowing the molecule to be simulated over time. This can reveal the dynamics of conformational changes, such as ring-flipping, although this is rare in 4-tert-butyl substituted systems. MD can also show the rotational freedom of the hydroxymethyl group and its preferred orientations.

| Isomer | Hydroxymethyl Position | Expected Relative Stability | Key Steric Interaction |

| cis-(4-tert-butylcyclohexyl)methanol | Axial | Less Stable | 1,3-diaxial interactions with axial hydrogens |

| trans-(4-tert-butylcyclohexyl)methanol | Equatorial | More Stable | Minimal steric interactions |

Prediction of Spectroscopic Parameters and Spectral Interpretation

Computational chemistry plays a crucial role in predicting and interpreting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) spectra. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard for calculating NMR chemical shifts. researchgate.netresearchgate.net

By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of cis- and trans-(4-tert-butylcyclohexyl)methanol, their ¹H and ¹³C NMR spectra can be predicted. These theoretical spectra can then be compared with experimental data to confirm structural and stereochemical assignments. researchgate.netresearchgate.net For example, the axial and equatorial protons of the hydroxymethyl group and the ring protons will have distinct calculated chemical shifts, which are sensitive to the local electronic environment and molecular geometry.

Excellent linear correlations between experimental and computed chemical shifts (using methods like DFT/B3LYP/6-311++G(2d,p)) have been demonstrated for related molecules like phenol (B47542) and its derivatives. researchgate.net Similar accuracy would be expected for this compound, aiding in the precise assignment of complex spectra.

| Computational Method | Predicted Parameter | Application for this compound |

| DFT/GIAO | ¹H and ¹³C NMR Chemical Shifts | - Confirmation of cis and trans isomer structures- Assignment of specific proton and carbon signals- Correlation of chemical shift with local geometry |

| DFT | Vibrational Frequencies | - Prediction of Infrared (IR) and Raman spectra- Identification of characteristic vibrational modes (e.g., O-H stretch, C-O stretch) |

Theoretical Modeling of Reaction Pathways, Energy Barriers, and Transition States

Theoretical modeling can map out the entire energy landscape of a chemical reaction, including reactants, products, intermediates, and transition states. This provides a detailed mechanistic understanding that is often difficult to obtain experimentally.

For this compound, a key reaction is its oxidation to the corresponding aldehyde or carboxylic acid. Computational modeling can be used to study the mechanism of such a reaction. For instance, in the oxidation of the analogous 4-tert-butylcyclohexanol (B146172), computational studies have explored the electronic structure of the active oxidizing species. walisongo.ac.id

By calculating the potential energy surface, the minimum energy path for the reaction can be determined. This path connects the reactants and products via a transition state, which represents the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy or energy barrier, which determines the reaction rate. For example, studies on hydrogen abstraction from C-H bonds, a key step in many oxidation reactions, use computational methods to determine bond dissociation enthalpies and activation barriers. nih.gov Similar modeling for this compound would elucidate the stereoelectronic effects of the axial versus equatorial hydroxymethyl group on the reaction rate and mechanism.

Computational Insights into Solvation Effects and Intermolecular Interactions

The properties and reactivity of this compound can be significantly influenced by its environment, particularly the solvent. Computational models can provide valuable insights into solvation effects and intermolecular interactions.

One common approach is the use of Polarizable Continuum Models (PCM), which represent the solvent as a continuous medium with a specific dielectric constant. nih.gov This allows for the calculation of solvation energies and the effect of the solvent on conformational equilibria and reaction pathways.

More explicit models involve including a number of solvent molecules around the solute and performing MD or quantum chemical calculations on the entire system. This approach can provide detailed information about specific intermolecular interactions, such as hydrogen bonding between the hydroxyl group of this compound and solvent molecules. For instance, studies on the hydrogen-bonding acidity of fluorinated and non-fluorinated cyclohexanols have used computational analysis to understand how intramolecular and intermolecular interactions affect their properties. nih.gov These methods could be applied to this compound to understand its solubility and interaction with different solvents.

Environmental Chemistry and Degradation Pathways of 4 Tert Butylcyclohexyl Methanol

Biotic Degradation and Microbial Transformation Studies

Biotic degradation by microorganisms is often the primary removal mechanism for many organic compounds in the environment. While specific studies on the biodegradation of (4-tert-butylcyclohexyl)methanol (B81106) are limited, research on the structurally similar compound (4-methylcyclohexyl)methanol (B126014) (MCHM) provides valuable insights.

Studies on MCHM, which was released in the 2014 Elk River chemical spill, have shown that it is biodegradable. The degradation of MCHM isomers in activated sludge was found to follow first-order kinetics, with half-lives greater than 0.5 days. vibrantpharma.com The primary mechanism of loss was identified as biodegradation, leading to the formation of carbon dioxide, acetic acid, propionic acid, isobutyric acid, and isovaleric acid, with minimal contribution from adsorption. vibrantpharma.com

Research on river sediments has indicated that MCHM undergoes both aerobic and anaerobic degradation. scbt.com Aerobic degradation was relatively rapid, with nearly complete removal within 14 days. scbt.com Anaerobic degradation was found to be much slower. scbt.com The degradation rates were isomer-specific, with the cis-isomer degrading faster than the trans-isomer under both aerobic and anaerobic conditions. scbt.com A bacterial strain identified as Bacillus pumilus was isolated from river sediments and was capable of effectively degrading MCHM isomers. scbt.com In activated sludge, Acinetobacter bouvetii was identified as an MCHM-degrading bacterium. vibrantpharma.com The presence of nitrate (B79036) was found to enhance the degradation of MCHM under both aerobic and anaerobic conditions. scbt.com

Given the structural similarity, it is plausible that this compound would also be susceptible to microbial degradation through similar oxidative pathways, likely initiated by the oxidation of the primary alcohol group. The bulky tert-butyl group might influence the rate of degradation compared to the methyl group in MCHM.

Environmental Fate and Distribution in Various Compartments

The environmental fate and distribution of a chemical are governed by its physical and chemical properties. For this compound, these properties suggest how it will partition between air, water, soil, and sediment.

Based on its chemical properties, this compound is expected to have low volatility and moderate water solubility. Its LogP value of approximately 2.8 to 3.4 indicates a moderate potential for bioaccumulation in aquatic organisms and partitioning to organic matter in soil and sediment. nih.gov

If released into water, a significant portion of this compound is expected to remain in the water column, with some partitioning to sediment. Its persistence in water systems would be influenced by the rate of biodegradation. Data from the MCHM spill showed that while concentrations in river water decreased, the compound could still be detected in tap water for an extended period, indicating some level of persistence within water distribution systems. nih.gov

If released to soil, this compound would likely exhibit moderate mobility based on its partitioning behavior. It would be subject to biodegradation, particularly in the aerobic zones of the soil.

| Property | Value | Source |

| Molecular Formula | C11H22O | vibrantpharma.comlookchem.com |

| Molecular Weight | 170.29 g/mol | scbt.com |

| Boiling Point | 227.5 °C at 760 mmHg | nih.gov |

| Flash Point | 97.8 °C | nih.gov |

| LogP | 2.83 - 3.4 | nih.gov |

| Water Solubility | Moderately Soluble (Predicted) | |

| Vapor Pressure | Low (Predicted) |

Development of Analytical Methods for Environmental Monitoring of its Presence and Degradation Products

Accurate and sensitive analytical methods are essential for monitoring the presence of this compound and its degradation products in the environment. Gas chromatography-mass spectrometry (GC-MS) is a commonly used technique for the analysis of similar semi-volatile organic compounds.

For the analogous compound MCHM, a heated purge-and-trap GC-MS method was developed for its determination in water samples. nih.gov This method was capable of separating the cis- and trans-isomers and achieved low detection limits in the microgram-per-liter (µg/L) range. nih.gov Other extraction techniques, such as solid-phase microextraction (SPME) and thin-film microextraction (TFME) coupled with GC-MS, have also been shown to be effective for the analysis of MCHM in water. lookchem.com

Given the similar chemical nature of this compound, these GC-MS based methods would likely be applicable for its analysis in environmental samples, possibly with some modifications to optimize for its specific properties. The development of methods for its potential degradation products would require the synthesis of analytical standards and further research to identify the major transformation products under different environmental conditions.

| Analytical Technique | Target Analyte | Sample Matrix | Key Findings | Reference |

| Heated Purge-and-Trap GC-MS | (4-methylcyclohexyl)methanol (MCHM) isomers | Water | Method detection limits of 0.16 µg/L for trans-MCHM and 0.28 µg/L for cis-MCHM. | nih.gov |

| SPME and TFME with GC-MS | (4-methylcyclohexyl)methanol (MCHM) | Water | TFME-GC-MS showed a lower limit of quantitation than other methods. | lookchem.com |

Future Research Directions and Unexplored Avenues in 4 Tert Butylcyclohexyl Methanol Chemistry

Development of Novel and Sustainable Synthetic Methodologies with Enhanced Stereocontrol

The synthesis of (4-tert-butylcyclohexyl)methanol (B81106), and particularly its individual cis and trans isomers, remains a pivotal area for research. Current methods often rely on the reduction of corresponding carboxylic acids or the hydrogenation of 4-tert-butylphenol (B1678320) followed by functional group manipulation. chemicalbook.comprepchem.com Future research will likely focus on developing more sustainable and efficient synthetic routes with superior stereochemical control.

One established route involves the catalytic hydrogenation of 4-tert-butylphenol, which produces 4-tert-butylcyclohexanol (B146172). Subsequent acetylation yields the widely used fragrance component, 4-tert-butylcyclohexyl acetate (B1210297). chemicalbook.com The choice of catalyst in the hydrogenation step is crucial for stereoselectivity; Raney nickel favors the formation of the trans-isomer, while rhodium on carbon yields a higher proportion of the cis-isomer. chemicalbook.com Another documented synthesis involves the reduction of 4-tert-butylcyclohexane carboxylic acid with diborane (B8814927) in tetrahydrofuran (B95107) (THF). prepchem.com

Future advancements will likely target the replacement of conventional, and often harsh, reducing agents like diborane with greener alternatives. This includes exploring catalytic transfer hydrogenation using benign hydrogen donors or developing electro- and photocatalytic reduction methods that minimize waste and operate under milder conditions. A key challenge will be to achieve high diastereoselectivity, providing pure cis or trans isomers without the need for extensive purification. This could involve the design of novel chiral catalysts or substrate-controlled approaches that leverage the conformational bias of the cyclohexane (B81311) ring.

Discovery of Unprecedented Chemical Transformations and Reactivities

The reactivity of this compound is largely dictated by its two key structural features: the primary alcohol function and the conformationally rigid cyclohexane ring. The bulky tert-butyl group effectively "locks" the ring in a chair conformation with the substituent in an equatorial position, which minimizes steric interactions. wpmucdn.com This conformational rigidity can be exploited to study and develop highly stereoselective reactions.

Known transformations primarily involve the functionalization of the hydroxyl group, such as oxidation to 4-tert-butylcyclohexanone (B146137) or esterification to produce acetates used in the fragrance industry. chemicalbook.comwpmucdn.com The reduction of the corresponding ketone, 4-tert-butylcyclohexanone, with sodium borohydride (B1222165) has been studied to understand the stereochemical outcome of nucleophilic attack on a conformationally biased ring. wpmucdn.com

Unexplored avenues include leveraging this locked conformation to direct reactions on the cyclohexane ring itself. For instance, C-H activation/functionalization reactions at specific, sterically accessible positions could lead to novel derivatives that are otherwise difficult to synthesize. Furthermore, investigating the participation of the hydroxyl group in neighboring group participation reactions could unveil new cyclization and rearrangement pathways, potentially leading to spirocyclic or bicyclic structures. lookchem.com The reactivity of related systems, such as the solvolysis of 1-bromo-4-tert-butylcyclohexane (B3151265) isomers, provides insight into the formation and reactivity of carbocation intermediates within this framework, suggesting that studies on the corresponding tosylates or mesylates of this compound could yield interesting results in SN1/E1 type reactions. stackexchange.com

Advanced Applications in Specialty Chemical Synthesis and Emerging Material Science

While the acetate derivative of this compound is well-established as a fragrance ingredient, the parent alcohol and its other derivatives hold significant, largely untapped potential in specialty chemicals and materials science. chemicalbook.com The compound's rigid, bulky, and hydrophobic nature makes it an attractive building block for creating materials with unique physical properties.

In specialty chemical synthesis, this compound can serve as a chiral auxiliary or a rigid scaffold in the synthesis of complex molecules. Its well-defined stereochemistry could be used to control the stereochemical outcome of reactions at other molecular sites.

In material science, this alcohol could be a valuable monomer for the synthesis of specialty polymers. routledge.com For example, incorporating this bulky cycloaliphatic moiety into polyesters, polycarbonates, or polyurethanes could enhance their thermal stability, mechanical strength, and optical properties (e.g., transparency and refractive index). Such polymers could find applications in advanced coatings, optical lenses, or high-performance engineering plastics. Furthermore, its derivatives could be investigated as liquid crystals, given that substituted cyclohexanes are common structural motifs in liquid crystal molecules. The ester, 4-tert-butylcyclohexyl acetate, has already been considered for use in creating high-loading fragrance encapsulation systems based on polymer blends. chemicalbook.com

Integration of Artificial Intelligence and Machine Learning in Chemical Design and Reaction Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research. youtube.com For a molecule like this compound, these computational tools offer powerful capabilities for accelerating discovery. ML models can be trained on existing reaction data to predict the outcomes of new chemical transformations, optimize reaction conditions for yield and stereoselectivity, and even suggest novel synthetic pathways. rsc.org

For instance, an ML framework could be developed to predict the cis/trans ratio in the synthesis of this compound under various catalytic conditions, saving significant experimental time and resources. scispace.comresearchgate.net By analyzing vast datasets, these models can identify subtle relationships between catalyst structure, solvent, temperature, and stereochemical outcome that may not be obvious to a human chemist. youtube.com

Furthermore, AI can be employed in the de novo design of novel derivatives of this compound with specific desired properties. By building quantitative structure-property relationship (QSPR) models, researchers could screen virtual libraries of potential derivatives for applications in materials science or as specialty chemicals, prioritizing the synthesis of only the most promising candidates. researchgate.net This data-driven approach can significantly shorten the design-make-test-analyze cycle in chemical R&D. scispace.com

Contributions to the Principles of Sustainable Chemistry and Circular Economy

This compound and its chemistry are well-positioned to contribute to the growing emphasis on sustainable chemistry and the development of a circular economy. gctlc.orgresearchgate.net The principles of green chemistry, which advocate for waste prevention, energy efficiency, and the use of renewable feedstocks, provide a clear roadmap for future research. researchgate.net

Future synthetic strategies should prioritize the use of greener solvents, moving away from hazardous options towards more benign alternatives like water, ethanol, or bio-derived solvents. nih.govmdpi.comrsc.org The development of highly efficient and recyclable catalysts for its synthesis would also align with green chemistry principles by minimizing waste and improving atom economy.